molecular formula C8H11BrClNS B2804225 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride CAS No. 2248333-17-5

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride

Cat. No.: B2804225
CAS No.: 2248333-17-5
M. Wt: 268.6
InChI Key: KURSKPCQLJTEKM-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine hydrochloride is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused to a thiophene moiety.

Properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS.ClH/c9-8-5-6-7(11-8)3-1-2-4-10-6;/h5,10H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURSKPCQLJTEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)SC(=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride typically involves multiple steps, starting with the construction of the thienoazepine core. One common synthetic route is the Gewald reaction, which involves the condensation of a β-keto ester with elemental sulfur and an amine in the presence of a base. The reaction conditions usually require heating and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 2-position of the thiophene ring undergoes nucleophilic substitution under controlled conditions. For example:

Reaction with Cyanide:
In a study involving analogous brominated thienoazepines, treatment with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C yielded cyano-substituted derivatives . This SNAr mechanism is facilitated by the electron-withdrawing nature of the thiophene ring.

Alkylation Debromination Side Reaction:
Attempts to alkylate the tetrahydroazepine nitrogen using 2-chlorobenzyl bromide in the presence of NaH led to partial debromination (~50% loss of Br) . This highlights the competing elimination pathways under basic conditions.

Cross-Coupling Reactions

The bromine atom serves as a versatile handle for transition-metal-catalyzed couplings:

Sonogashira Coupling

Reaction with terminal alkynes using Pd(PPh₃)₄/CuI catalysts produces alkynyl-substituted derivatives :

SubstrateAlkyneConditionsYieldProduct Application
2-Bromo-thienoazepinePhenylacetylenePd(PPh₃)₄, CuI, DMF, 80°C62%AChBP ligand optimization
2-Bromo-thienoazepinePropargyl alcoholSame as above55%Bioactive intermediate

Key Observation: Steric hindrance from the tetrahydroazepine ring reduced yields compared to planar heterocycles .

Functionalization of the Tetrahydroazepine Nitrogen

The secondary amine in the azepine ring participates in alkylation and acylation:

Reductive Amination

Reaction with aldehydes (e.g., 2-cyanobenzaldehyde) and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane yielded N-alkylated products :

AldehydeReaction TimeYieldAffinity (pKi)
2-Cyanobenzaldehyde12 h78%7.22 ± 0.06
4-Methoxybenzaldehyde24 h65%6.47 ± 0.08

Acylation

Treatment with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) produced the corresponding amide :

  • Conditions: 0°C to RT, 2 h
  • Yield: 85%
  • Product Stability: Prone to hydrolysis under acidic conditions .

Oxidative Ring Opening

Exposure to oxidative agents (e.g., H₂O₂/Fe²⁺) led to thiophene ring cleavage, forming sulfonic acid derivatives .
Mitigation Strategy: Introducing electron-withdrawing groups (e.g., CN) at the 2-position reduced oxidation rates by 40% .

Bromine Migration

Under high-temperature reflux in polar aprotic solvents (e.g., DMSO), bromine migration to the 3-position was observed via radical intermediates .

Scientific Research Applications

Biological Activities

Research has indicated that 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacteria and fungi.
  • Antitumor Effects : Some derivatives have shown promise in inhibiting tumor cell growth.
  • Neuropharmacological Effects : Investigations into its role as a potential neuroprotective agent are ongoing.

These activities highlight the compound's potential as a lead structure for developing new therapeutic agents.

Synthetic Routes

Several synthetic methods have been developed for producing 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine:

  • Bromination of Thienoazepines : Direct bromination of thienoazepine derivatives.
  • Cyclization Reactions : Using precursors containing suitable functional groups that can undergo cyclization to form the desired structure.
  • Photochemical Methods : Employing light to induce reactions that yield this compound.

These synthetic strategies facilitate access to the compound for further research and application.

Comparative Analysis with Related Compounds

The structural uniqueness of 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine can be illustrated by comparing it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Methylthieno[3,2-b]azepineMethyl group at position 5Exhibits different biological activity
5-Ethylthieno[3,2-b]azepineEthyl group substituentEnhanced lipophilicity
2-Chloro-5,6-dihydrothieno[3,2-b]azepineChlorine substituent instead of bromineDifferent reactivity profile
4H-Thieno[3,2-b]azepinLacks the bromine substituentServes as a baseline for comparison

This table underscores how variations in substituents can influence chemical reactivity and biological properties.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine:

  • Antimicrobial Studies : Research demonstrated that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this base structure were tested against pathogens like Staphylococcus aureus and Escherichia coli, revealing promising results .
  • Neuropharmacological Research : Investigations into the neuroprotective effects of this compound have indicated potential benefits in models of neurodegenerative diseases. The mechanisms are still under exploration but suggest interactions with neurotransmitter systems .
  • Antitumor Activity : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. These studies utilized various cancer cell lines to assess efficacy and mechanisms of action .

Mechanism of Action

The mechanism by which 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents/Modifications Key Features
5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine HCl (1799420-94-2) C₈H₁₂ClNS 189.71 Chloride salt; thiophene fused at [2,3-c] Higher purity (95%), stable at 2–8°C
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine HCl (28783-41-7) C₇H₁₀ClNS 183.67 Pyridine core; smaller ring system Lower molecular weight; simpler synthesis
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine (873015-85-1) C₈H₁₀BrNS 232.14 Bromine at 2-position; thiophene fused at [2,3-d] Higher molecular weight; used as a building block in APIs
7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine HCl (TRC-B687930-25MG) C₁₁H₁₂BrN·HCl 274.59 Bromine on benzo-fused ring; complex bicyclic structure Specialized applications in medicinal chemistry

Key Observations :

  • Ring Fusion Position : Thiophene fused at [3,2-b] (target compound) vs. [2,3-c] (CAS 1799420-94-2) alters electronic distribution and steric hindrance, influencing reactivity .
Target Compound and Analogs:
  • 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine Hydrochloride: Synthesized via multi-step routes involving halogenation (e.g., N-bromosuccinimide) of the parent thienoazepine scaffold, followed by HCl salt formation .
  • 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine HCl: Prepared by condensation of piperidine-2-carboxylic acid derivatives with aldehydes, as seen in patented methods for vasopressin antagonists .
  • 2-Chloro-4-(4-nitrobenzoyl)-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine: Synthesized via Friedel-Crafts acylation, yielding 80–88% under optimized conditions .

Yield and Efficiency :

  • Brominated derivatives often require controlled conditions (e.g., low-temperature halogenation) to avoid side reactions, whereas chlorinated analogs are more straightforward to synthesize .

Stability and Handling

  • Brominated Derivatives : Require storage in inert atmospheres (e.g., N₂) at 2–8°C to prevent decomposition .
  • Chlorinated Analogs : Less sensitive to light and moisture, enabling broader industrial use .

Biological Activity

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride is a heterocyclic compound characterized by its unique thienoazepine structure. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of a bromine atom enhances its reactivity, making it suitable for various synthetic applications.

  • Molecular Formula : C8_8H10_{10}BrNS
  • Molecular Weight : 232.14 g/mol
  • Structure : The compound features a seven-membered azepine ring fused to a five-membered thieno ring.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity :
    • Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anticancer Potential :
    • Investigations into the anticancer properties of thienoazepine derivatives indicate that compounds with similar structures can inhibit cancer cell proliferation. The exact pathways through which 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine acts are still under investigation.
  • Neuroprotective Effects :
    • Some studies suggest that this compound may exhibit neuroprotective effects, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

The biological activity of 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine is thought to be mediated through several mechanisms:

  • Nucleophilic Substitution Reactions : The bromine atom allows for nucleophilic substitution reactions that can modify the compound to enhance its bioactivity.
  • Binding Affinity Studies : Interaction studies have shown that this compound can bind to various biological targets, which is crucial for understanding its therapeutic potential.

Synthesis and Characterization

Several synthetic routes have been developed for producing this compound. Common methods include:

  • Cyclization reactions involving thienyl and azepinyl precursors.
  • Bromination of related thienoazepine compounds to introduce the bromine atom at the desired position.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation of cancer cells
NeuroprotectiveProtection against oxidative stress

Case Study: Anticancer Activity

In one study focusing on similar thienoazepines, researchers reported significant inhibition of cell proliferation in various cancer cell lines. The study utilized MTT assays to quantify cell viability and concluded that structural modifications could enhance anticancer activity.

Table 2: Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity IndexNotable Activity
5-Bromo-N-isopropylthiophene-2-carboxamide908494-87-10.81Antimicrobial
2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one1078150-17-00.78Anticancer
tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate949922-62-70.61Neuroprotective

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization, bromination, and salt formation. Key steps may include:

  • Cyclization : Formation of the thienoazepine core via intramolecular cyclization using catalysts like Pd/C under hydrogenation conditions .
  • Bromination : Electrophilic bromination at the 2-position using N-bromosuccinimide (NBS) in anhydrous dichloromethane .
  • Hydrochloride Salt Formation : Treatment with HCl in ethanol to improve solubility and stability .
    • Optimization : Reaction yields (e.g., 87–88% in fragmentation reactions) depend on temperature, solvent polarity, and catalyst loading. For example, chlorobenzene at 132°C enhances fragmentation efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • TLC and GC-MS : Monitor reaction progress and confirm isotopic purity (e.g., >99.5% deuterium incorporation in analogs) .
  • NMR Spectroscopy : 1H NMR (CDCl3) reveals characteristic peaks for the thienoazepine ring (δ 2.80–3.70 ppm) and bromine substitution .
  • X-ray Crystallography : Resolves spirocyclic or salt-form configurations .

Q. What solvent systems are optimal for enhancing solubility in biological assays?

  • Hydrochloride Advantage : The hydrochloride salt improves aqueous solubility (e.g., in deuterium oxide for deuterated analogs) .
  • Co-solvents : Ethanol-light petroleum (30–70°C) or methanol-ethyl acetate mixtures are effective for recrystallization .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine position, azepine ring size) impact biological activity?

  • Case Study : Analogous thienoazepine derivatives exhibit activity as arginine vasopressin (AVP) antagonists. For example:

  • Substituent Effects : 2-Bromo substitution enhances receptor binding affinity compared to chloro or methyl groups .
  • Ring Expansion : 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine derivatives show improved metabolic stability over smaller rings .
    • Methodology :
  • SAR Studies : Synthesize analogs via regioselective bromination and evaluate AVP receptor inhibition in vitro .
  • Computational Modeling : Docking studies using crystal structures of AVP receptors (e.g., PDB: 4YNQ) .

Q. What strategies resolve contradictions in biological assay data across studies?

  • Common Issues : Discrepancies in IC50 values due to assay conditions (e.g., cell line variability, buffer pH).
  • Solutions :

  • Standardization : Use consistent cell lines (e.g., HEK293 for AVP receptors) and assay buffers (pH 7.4) .
  • Control Compounds : Include reference antagonists like clonidine hydrochloride to validate assay sensitivity .

Q. How can researchers optimize catalytic systems for large-scale synthesis without compromising purity?

  • Catalyst Screening : Compare Pd/C, PtO2, and Raney Ni for hydrogenation efficiency. Pd/C at 5% loading achieves >80% yield with minimal byproducts .
  • Scale-Up Challenges :

  • Temperature Control : Exothermic reactions require gradual reagent addition to prevent decomposition .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc) removes brominated impurities .

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